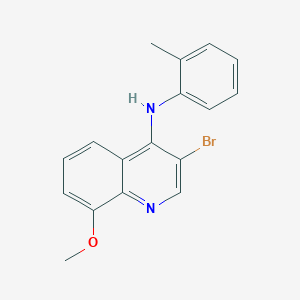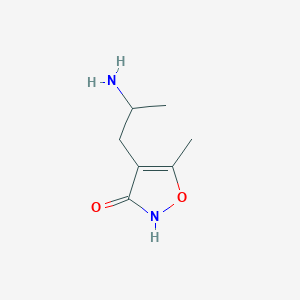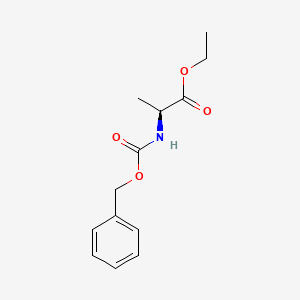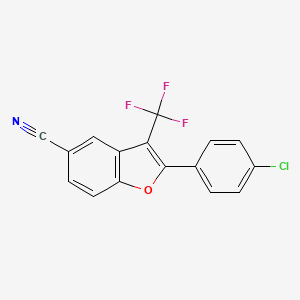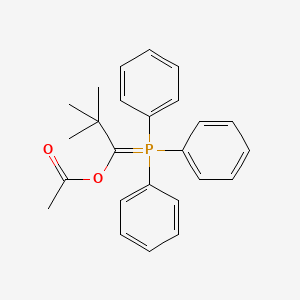
2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is a chemical compound known for its applications in organic synthesis. It is a derivative of triphenylphosphine and is often used as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a triphenylphosphoranylidene group attached to a propyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphoranylidene intermediate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate has several applications in scientific research:
Chemistry: It is widely used as a Wittig reagent in the synthesis of alkenes from aldehydes and ketones.
Biology: The compound has been studied for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Medicine: Its role as a cholinesterase inhibitor also makes it a candidate for research in drug development.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate involves its function as a Wittig reagent. In this role, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent used for similar purposes in organic synthesis.
Methyl (triphenylphosphoranylidene)acetate: A related compound with a methyl ester group instead of an acetate group.
Uniqueness
2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and its effectiveness in Wittig reactions make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C25H27O2P |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2,2-dimethyl-1-(triphenyl-λ5-phosphanylidene)propyl] acetate |
InChI |
InChI=1S/C25H27O2P/c1-20(26)27-24(25(2,3)4)28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3 |
InChI Key |
VXBMRNBWDSFSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


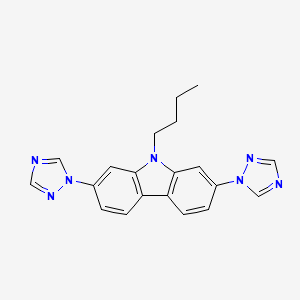

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)

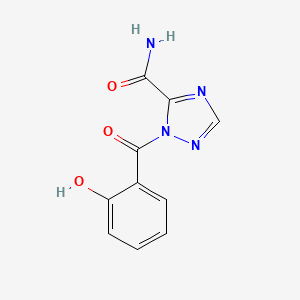

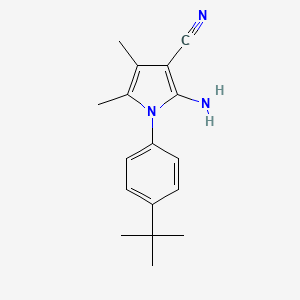
![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
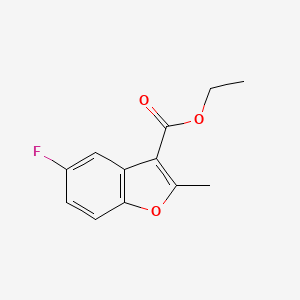
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
